molecular formula C17H16N2OS2 B2418536 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307513-44-6

3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2418536
CAS RN: 307513-44-6
M. Wt: 328.45
InChI Key: LBVRQUGGGDMHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has an allyl group (a carbon chain attached to a double bond), a dimethylphenyl group (a phenyl ring with two methyl groups attached), and a thieno[2,3-d]pyrimidin-4(3H)-one core (a fused ring system containing sulfur and nitrogen atoms) .

Scientific Research Applications

Synthesis and Potential Applications

  • Analgesic and Anti-Inflammatory Properties : Alagarsamy, Vijayakumar, and Solomon (2007) synthesized a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating significant analgesic and anti-inflammatory activities in some compounds, comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Solomon, 2007).

  • Anti-HIV-1 Activity : Danel, Pedersen, and Nielsen (1998) found that certain 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones, structurally similar to the compound , showed activity against HIV-1, highlighting potential applications in antiviral therapy (Danel, Pedersen, & Nielsen, 1998).

  • Synthesis for Pharmacological Screening : Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, indicating potential for pharmacological applications with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial activities (Devani et al., 1976).

  • Anticancer Properties : A study by Gold et al. (2020) on 5,6-annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones revealed their potential as anticancer drugs. They showed cytotoxicity against cancer cells, influence on tubulin polymerization, and anti-angiogenic activities (Gold et al., 2020).

  • Antimicrobial Activity : Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized novel pyridothienopyrimidines and pyridothienotriazines, demonstrating in vitro antimicrobial activities, suggesting potential use in combating bacterial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Future Directions

The future directions for research on this compound would depend on its properties and potential uses. For example, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-4-7-19-16(20)14-13(9-22-15(14)18-17(19)21)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRQUGGGDMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

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